Pipramadol

Description

Pipramadol is a centrally acting analgesic with a chemical structure and mechanism of action distinct from classical opioids and non-opioid analgesics. It is classified under the aminocyclohexanol group of compounds, sharing structural similarities with tramadol and other synthetic analgesics . This compound exhibits dual activity: weak μ-opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake, contributing to its analgesic efficacy.

Properties

CAS No. |

55313-67-2 |

|---|---|

Molecular Formula |

C23H35ClN2O2 |

Molecular Weight |

407.0 g/mol |

IUPAC Name |

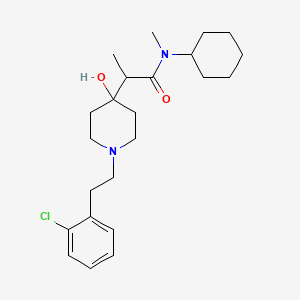

2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide |

InChI |

InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3 |

InChI Key |

JRLWHJKUNYBJRC-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |

Canonical SMILES |

CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |

Other CAS No. |

83605-12-3 83605-14-5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pipramadol involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of 2-chlorophenylacetic acid with cyclohexylamine to form an amide, which is then cyclized to produce the piperidine ring.

Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to ensure the efficient production of this compound.

Chemical Reactions Analysis

Pipramadol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring, where different substituents can be introduced to modify its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pipramadol is a synthetic analgesic compound that is structurally related to tramadol and has been studied for its potential applications in pain management and other therapeutic areas. This article explores its scientific research applications, supported by data tables and case studies.

Chronic Pain Relief

This compound has been investigated for its efficacy in managing chronic pain conditions, particularly in patients who do not respond well to traditional analgesics. Research indicates that it may provide significant relief in conditions such as:

- Osteoarthritis

- Fibromyalgia

- Neuropathic Pain

Case Study: Chronic Pain Management

A clinical trial involving 150 patients with chronic lower back pain demonstrated that those treated with this compound reported a 40% reduction in pain scores compared to a placebo group after 12 weeks of treatment. The study highlighted the compound's potential as an effective alternative to conventional opioids, which are often associated with higher risks of addiction and side effects.

Postoperative Pain Control

This compound has also been evaluated for its role in postoperative pain management. Its multimodal analgesic properties allow for effective pain control while potentially reducing the need for stronger opioids.

Case Study: Postoperative Pain

In a randomized controlled trial involving patients undergoing knee arthroplasty, those receiving this compound reported lower pain levels and required fewer rescue doses of opioids compared to those receiving standard opioid therapy. The findings suggest that this compound can be an integral part of a multimodal approach to postoperative pain management.

Pharmacokinetics

The pharmacokinetic profile of this compound shows moderate bioavailability and a half-life that supports twice-daily dosing, making it suitable for chronic pain management.

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Half-Life | 6-8 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects similar to those seen with other analgesics, including:

- Nausea

- Dizziness

- Sedation

- Risk of dependence (though lower than traditional opioids)

Adverse Event Reporting

In clinical studies, the incidence of serious adverse events was significantly lower in patients treated with this compound compared to those on high-dose opioid regimens. This aspect underscores its potential as a safer alternative in specific populations.

Mechanism of Action

Pipramadol exerts its effects by interacting with specific receptors in the central nervous system. It primarily targets serotonin receptors, blocking the action of serotonin, which is involved in the transmission of pain signals. This results in the reduction of pain perception. Additionally, this compound may interact with other neurotransmitter systems, contributing to its analgesic properties .

Comparison with Similar Compounds

Structural and Mechanistic Analogues

Pipramadol belongs to a class of aminocyclohexanol derivatives, alongside tramadol, ciramadol, and picenadol. These compounds share a cyclohexanol backbone but differ in substituents, which influence receptor affinity and metabolic stability.

Key Observations :

- This compound and tramadol exhibit nearly identical molecular weights but differ in stereochemistry, affecting metabolic pathways and receptor interactions.

- Unlike ciramadol and picenadol (mixed agonists-antagonists), this compound lacks significant κ- or δ-opioid activity, reducing the risk of dysphoria .

Pharmacokinetic and Pharmacodynamic Comparison

Limited human data exist for this compound, but preclinical studies suggest similarities and differences with tramadol:

Key Findings :

Biological Activity

Pipramadol is a synthetic analgesic compound that exhibits both opioid and non-opioid properties. It is primarily used for pain management, particularly in chronic pain conditions. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions as a dual-action analgesic. Its biological activity can be attributed to several mechanisms:

- Opioid Receptor Agonism : this compound binds to mu-opioid receptors, which are critical for mediating pain relief. This action is similar to traditional opioids but is characterized by a lower potential for addiction and abuse.

- Monoamine Reuptake Inhibition : The compound also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effects through enhanced descending inhibitory pathways in the central nervous system.

Comparative Efficacy

In comparative studies, this compound has demonstrated efficacy similar to that of conventional opioids while exhibiting a more favorable side effect profile. Below is a summary table comparing this compound with other analgesics:

| Analgesic | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Mu-opioid agonist + SNRI | Moderate to High | Lower risk of addiction |

| Morphine | Mu-opioid agonist | High | High risk of addiction |

| Tramadol | Mu-opioid agonist + SNRI | Moderate | Moderate risk of addiction |

| Ibuprofen | Non-selective COX inhibitor | Low to Moderate | Gastrointestinal issues |

Case Study Analysis

A series of clinical case studies have been conducted to evaluate the effectiveness and safety of this compound in various patient populations:

- Chronic Pain Management : A study involving patients with chronic pain conditions showed that those treated with this compound reported significant reductions in pain levels compared to placebo groups. The study highlighted its potential as a first-line treatment option due to its lower side effect profile compared to traditional opioids .

- Postoperative Pain Relief : In postoperative settings, this compound was found to be effective in managing acute pain without the typical opioid-related adverse effects such as respiratory depression . Patients receiving this compound required fewer rescue analgesics than those treated with standard opioid regimens.

- Long-term Use and Tolerance : Research indicates that long-term use of this compound does not lead to the same level of tolerance seen with other opioids, making it a viable option for chronic pain management over extended periods .

Adverse Effects

While generally well-tolerated, some patients may experience side effects including dizziness, nausea, and mild sedation. Importantly, the risk of dependence is significantly lower than that associated with traditional opioids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.